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Compound of Interest

Compound Name: CDK5-IN-4

Cat. No.: B12363248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target profile and

selectivity of the multi-kinase inhibitor, CDK5-IN-4. The information is curated for researchers,

scientists, and drug development professionals, with a focus on quantitative data, detailed

experimental methodologies, and visual representations of relevant biological pathways and

experimental workflows.

Quantitative Target Profile and Selectivity of CDK5-
IN-4
CDK5-IN-4 is a potent, type-II multi-kinase inhibitor that demonstrates significant activity

against Cyclin-Dependent Kinase 5 (CDK5), as well as other kinases. The following tables

summarize the in vitro inhibitory activity of CDK5-IN-4, presented as IC50 values, which

represent the concentration of the inhibitor required to reduce the activity of a specific kinase

by 50%.

Table 1: Primary Target Inhibition
Target IC50 (µM)

CDK5 9.8 ± 2.29

This table showcases the primary target engagement of CDK5-IN-4.
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Table 2: Off-Target Kinase Selectivity Profile
Kinase Target IC50 (µM)

GSK-3α 0.98

GSK-3β 4.00

CDK9 1.76

CDK2 6.24 ± 2.8

This table details the inhibitory activity of CDK5-IN-4 against a panel of other kinases, providing

insight into its selectivity profile.[1][2][3][4][5][6]

Experimental Protocols
The determination of the inhibitory activity of compounds like CDK5-IN-4 against target kinases

typically involves biochemical assays. Below are detailed methodologies for common in vitro

kinase inhibition assays that are likely employed to generate the IC50 data presented above.

In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate group from ATP onto a

substrate by the kinase.

Materials:

Recombinant human CDK5/p25 complex

Histone H1 (as substrate)

CDK5-IN-4 (or other test inhibitor)

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

[γ-³²P]ATP

ATP
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Phosphocellulose paper

Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase reaction buffer, recombinant CDK5/p25

enzyme, and the substrate (Histone H1).

Add varying concentrations of CDK5-IN-4 to the reaction mixture. A DMSO control (vehicle)

is run in parallel.

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75%

phosphoric acid) to remove unincorporated [γ-³²P]ATP.

Measure the amount of incorporated radioactivity on the phosphocellulose paper using a

scintillation counter.

Calculate the percentage of kinase inhibition for each concentration of CDK5-IN-4 relative to

the DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)
This non-radioactive method, such as the ADP-Glo™ Kinase Assay, measures the amount of

ADP produced in the kinase reaction.

Materials:

Recombinant human CDK5/p25 complex
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Suitable peptide substrate for CDK5

CDK5-IN-4 (or other test inhibitor)

Kinase reaction buffer

ATP

ADP-Glo™ Reagent

Kinase Detection Reagent

Luminometer

Procedure:

Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and

varying concentrations of CDK5-IN-4. Include a no-inhibitor control.

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then

used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

Measure the luminescence signal using a plate-reading luminometer. The light output is

directly proportional to the amount of ADP produced and thus the kinase activity.

Calculate the percentage of inhibition and determine the IC50 value as described in the

radiometric assay protocol.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways involving CDK5 that are likely modulated by CDK5-IN-4, as well as a typical

workflow for determining its inhibitory activity.
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CDK5 Signaling Pathway in Neuronal Processes
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Caption: Simplified CDK5 activation and signaling pathway.

Experimental Workflow for IC50 Determination
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Caption: General workflow for in vitro kinase IC50 determination.
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Logical Relationship of CDK5-IN-4 Selectivity
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Caption: Inhibition profile of CDK5-IN-4 against multiple kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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